molecular formula C21H28N2O6 B14759358 Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate CAS No. 911-70-6

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate

Cat. No.: B14759358
CAS No.: 911-70-6
M. Wt: 404.5 g/mol
InChI Key: CAZUSSXUXQVUKY-UHFFFAOYSA-N
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Description

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, followed by further functionalization steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

911-70-6

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C21H28N2O6/c1-7-27-19(24)16-11(4)14(22-13(16)6)10-15-17(20(25)28-8-2)12(5)18(23-15)21(26)29-9-3/h22-23H,7-10H2,1-6H3

InChI Key

CAZUSSXUXQVUKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC)C

Origin of Product

United States

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